Acetoxyacetyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

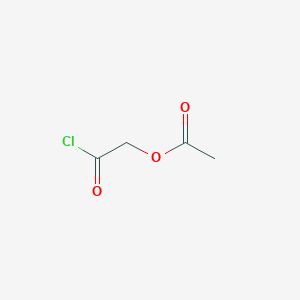

2D Structure

3D Structure

Properties

IUPAC Name |

(2-chloro-2-oxoethyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClO3/c1-3(6)8-2-4(5)7/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZDNNJABYXNPPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20160579 | |

| Record name | 2-Chloro-2-oxoethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20160579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Corrosive liquid; [MSDSonline] | |

| Record name | 2-Chloro-2-oxoethyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2208 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13831-31-7 | |

| Record name | 2-(Acetyloxy)acetyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13831-31-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetoxyacetyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013831317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-2-oxoethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20160579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-2-oxoethyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.116 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETOXYACETYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z4S19Y2F8S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Acetoxyacetyl Chloride: A Comprehensive Technical Guide

CAS Number: 13831-31-7

Introduction

Acetoxyacetyl chloride, identified by the CAS number 13831-31-7, is a reactive acyl chloride that serves as a crucial intermediate in a wide array of organic syntheses.[1] Its bifunctional nature, containing both a highly electrophilic acyl chloride group and an acetoxy moiety, allows for the selective or sequential introduction of different chemical groups into a target molecule.[1] This versatility makes it an invaluable building block in the pharmaceutical, agrochemical, and specialty chemical industries.[2] This guide provides an in-depth overview of its chemical properties, established synthesis protocols, key reactions, and safety considerations, tailored for researchers and professionals in drug development and chemical synthesis.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference(s) |

| CAS Number | 13831-31-7 | [2][3][4][5] |

| Molecular Formula | C₄H₅ClO₃ | [2][4][5] |

| Molecular Weight | 136.53 g/mol | [2][4][5] |

| Appearance | Colorless to light yellow clear liquid | [2][3] |

| Boiling Point | 160 °C (at atmospheric pressure) | [2] |

| 55 °C at 12 mmHg | [5][6] | |

| Density | 1.27 g/mL at 25 °C | [2][5] |

| Refractive Index (n20/D) | 1.428 | [5] |

| Flash Point | 160 °F (71.1 °C) | [5] |

| Purity | ≥ 95-97% | [2][3] |

| Solubility | Soluble in organic solvents (e.g., dichloromethane, ether); Reacts violently with water. | [3][5] |

| Storage Conditions | Store at 2 - 8 °C under an inert atmosphere. | [2][5] |

Experimental Protocols

Synthesis of this compound

The most established method for synthesizing this compound involves the chlorination of acetoxyacetic acid.[1] A common procedure utilizes thionyl chloride as the chlorinating agent.

Objective: To prepare this compound from acetoxyacetic acid.

Materials:

-

Anhydrous hydroxyacetic acid

-

Acetyl chloride

-

Thionyl chloride (SOCl₂)

-

Organic solvent (e.g., chlorobenzene or dichloroethane) - optional, used in alternative methods[7]

-

Organic amine catalyst (e.g., 1,3-dimethyl-2-imidazolidinone) - optional, used in alternative methods[7]

Procedure:

-

Step 1: Acetylation of Hydroxyacetic Acid:

-

To 76 g (1 mole) of anhydrous hydroxyacetic acid, slowly add 141 g (1.7 moles) of acetyl chloride dropwise. Maintain the temperature between 20-30 °C.[8] Vigorous evolution of hydrogen chloride gas will be observed.

-

Heat the mixture to 90-100 °C for 3 hours to drive the reaction to completion.[8]

-

After the reaction period, distill off the excess acetyl chloride.[8] The resulting intermediate is acetoxyacetic acid.

-

-

Step 2: Chlorination of Acetoxyacetic Acid:

-

Cool the residue (acetoxyacetic acid) to 30 °C.

-

Slowly add 174 g (1.42 moles) of thionyl chloride dropwise to the residue.[8]

-

Heat the reaction mixture to boiling and maintain for 3 hours.[8]

-

Purify the crude product by vacuum distillation, collecting the fraction at 53-56 °C / 12 mmHg or 65 °C / 30 mbars.[7][8] This yields pure this compound as a colorless liquid.[8]

-

Alternative Synthesis: An alternative method uses bis(trichloromethyl) carbonate (BTC) instead of thionyl chloride, which is reported to be a safer process with a high yield.[7] This reaction is typically performed in an organic solvent like chlorobenzene in the presence of an organic amine catalyst.[7]

Reactivity and Applications

This compound's dual functionality dictates its reactivity profile. The acyl chloride group is highly susceptible to nucleophilic acyl substitution, making it an excellent acylating agent.[1]

Key Reactions:

-

Acylation of Amines: It readily reacts with amines to form amides.[1]

-

Esterification: It reacts with alcohols to yield the corresponding esters.[1]

-

[2+2] Cycloaddition: It is employed in cycloaddition reactions with imines to construct the four-membered β-lactam ring, a core structure in many antibiotic drugs.[1]

Workflow for β-Lactam Synthesis

The following diagram illustrates the general workflow for synthesizing a β-lactam ring using this compound.

Caption: Workflow for the synthesis of β-lactams.

Applications in Drug Development and Research:

-

Pharmaceutical Synthesis: It is a key intermediate in the synthesis of various pharmaceutical agents, including the anti-cancer drug Paclitaxel and the drug Roxatidine.[2][7][9]

-

Agrochemicals: It plays a role in the formulation of herbicides and pesticides, such as the herbicide fenacetate.[2][7]

-

Specialty Chemicals: It is used in preparing specific esters and amides for various applications.[2]

-

Research Reagents: It is used to synthesize glycolylhydroxamic acids and fluorescent probes for potential use in tumor imaging.[1][5]

Safety and Handling

This compound is a corrosive and moisture-sensitive substance that requires careful handling.[3][5][10]

-

Hazards: It causes severe skin burns and eye damage.[10] It is a combustible liquid and reacts violently with water, liberating toxic hydrogen chloride gas.[5][10] It is also a lachrymator (a substance that irritates the eyes and causes tears).[11]

-

Personal Protective Equipment (PPE): Always handle in a well-ventilated area or under a fume hood.[10] Wear appropriate protective gear, including chemical safety goggles, gloves, and a lab coat.[10]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, away from moisture, heat, and incompatible substances like water, strong oxidizing agents, strong bases, and alcohols.[3][10]

-

First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes and seek immediate medical attention.[10] If inhaled, move to fresh air.[10] If swallowed, do NOT induce vomiting and seek immediate medical attention.[11]

References

- 1. This compound | 13831-31-7 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. CAS 13831-31-7: 2-(Acetyloxy)acetyl chloride | CymitQuimica [cymitquimica.com]

- 4. This compound | C4H5ClO3 | CID 26297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 13831-31-7 [chemicalbook.com]

- 6. clentchem.in [clentchem.in]

- 7. Page loading... [guidechem.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. CN1611480A - Acetoxy acetyl chloride puritying method - Google Patents [patents.google.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.co.uk [fishersci.co.uk]

Acetoxyacetyl Chloride: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction

Acetoxyacetyl chloride, with a molecular weight of 136.53 g/mol , is a reactive acyl chloride that serves as a crucial intermediate in a multitude of organic syntheses.[1][2][3][4] Its bifunctional nature, possessing both a highly reactive acyl chloride group and an acetoxy moiety, allows for the strategic and sequential introduction of chemical functionalities into target molecules. This versatility makes it an indispensable tool in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. This guide provides an in-depth overview of the chemical properties, synthesis, and key applications of this compound, with a focus on experimental protocols relevant to researchers in drug development.

Chemical and Physical Properties

This compound is a colorless to light yellow, corrosive liquid that fumes in moist air due to its high reactivity towards water.[5] Careful handling in a dry, inert atmosphere is paramount to prevent hydrolysis to acetoxyacetic acid and hydrochloric acid.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C4H5ClO3 | [1] |

| Molecular Weight | 136.53 g/mol | [1][2][3][4] |

| CAS Number | 13831-31-7 | [1][2][3][4] |

| Appearance | Colorless to light yellow clear liquid | [2][5] |

| Density | 1.27 g/mL at 25 °C | [2][5] |

| Boiling Point | 55 °C at 12 mmHg | [5][6] |

| Refractive Index | n20/D 1.428 | [5] |

| Purity | ≥ 96% (GC) | [2] |

| InChI Key | HZDNNJABYXNPPV-UHFFFAOYSA-N | [1] |

Synthesis of this compound

The most common and established method for the synthesis of this compound is through the chlorination of acetoxyacetic acid.[1] Various chlorinating agents can be employed for this transformation, with thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and bis(trichloromethyl)carbonate (triphosgene) being the most frequently utilized.[1][2][3]

Experimental Protocol: Synthesis using Thionyl Chloride

This protocol is adapted from general procedures for the synthesis of acyl chlorides from carboxylic acids.

Materials:

-

Acetoxyacetic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM)

-

Dry distillation apparatus

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve acetoxyacetic acid (1.0 eq) in anhydrous DCM under an inert atmosphere.

-

Slowly add thionyl chloride (1.2 - 1.5 eq) to the solution at room temperature. The addition is exothermic and will be accompanied by the evolution of HCl and SO₂ gas, which should be scrubbed through a basic solution.

-

After the initial vigorous reaction subsides, heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

-

Once the reaction is complete, carefully distill off the excess thionyl chloride and the solvent under reduced pressure.

-

The crude this compound can be purified by fractional distillation under high vacuum to yield the pure product.

Key Reactions and Applications in Drug Development

The high electrophilicity of the acyl chloride group makes this compound an excellent reagent for acylation reactions. This reactivity is harnessed in the synthesis of a wide array of biologically active molecules.

Acylation of Amines and Alcohols

This compound readily reacts with primary and secondary amines to form the corresponding amides, and with alcohols to form esters.[1] These reactions are fundamental in the synthesis of various pharmaceutical compounds. The acetoxy group can subsequently be hydrolyzed to reveal a hydroxyl group, providing a handle for further functionalization.

This protocol is a general procedure for the N-acylation of primary amines.

Materials:

-

Primary amine

-

This compound

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Triethylamine (TEA) or pyridine

-

Stirring apparatus

-

Inert atmosphere

Procedure:

-

Dissolve the primary amine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.05 eq) in anhydrous DCM to the stirred amine solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude N-acetoxyacetylated amine.

-

The product can be further purified by column chromatography or recrystallization.

Staudinger Synthesis of β-Lactams

This compound is a key reagent in the Staudinger [2+2] cycloaddition reaction with imines to synthesize β-lactams.[1] The β-lactam motif is a core structural feature of many important antibiotics, including penicillins and cephalosporins. The electron-withdrawing nature of the acetoxy group can influence the stereochemical outcome of the reaction.

Synthesis of Glycolylhydroxamic Acids

This compound is also utilized in the synthesis of glycolylhydroxamic acids. This involves a two-step process starting with the acylation of arylhydroxylamines, followed by saponification of the ester to yield the final product.[1]

Safety and Handling

This compound is a corrosive and moisture-sensitive compound that must be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7] All manipulations should be performed in a well-ventilated fume hood. It reacts violently with water and should be stored in a cool, dry place under an inert atmosphere.

Conclusion

This compound is a versatile and highly valuable reagent for organic synthesis, particularly in the field of drug discovery and development. Its dual functionality allows for the efficient construction of complex molecular architectures, including key pharmacophores such as amides, esters, and β-lactams. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective and safe utilization in the laboratory.

References

Acetoxyacetyl chloride chemical structure

An In-Depth Technical Guide to Acetoxyacetyl Chloride

Abstract

This compound (CAS No: 13831-31-7) is a versatile and highly reactive chemical intermediate essential in various fields of organic synthesis.[1] With the molecular formula C₄H₅ClO₃, its structure features two key reactive sites: a highly electrophilic acyl chloride and an acetoxy moiety, allowing for sequential or selective chemical modifications.[2] This dual functionality makes it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1][2][3] This guide provides a comprehensive overview of its chemical structure, properties, synthesis protocols, reactivity, and safety considerations, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

This compound is a colorless to light yellow liquid known for its pungent odor and high reactivity, especially towards moisture.[1][4][5][6] Its fundamental identifiers and physicochemical properties are summarized below.

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | (2-chloro-2-oxoethyl) acetate |

| CAS Number | 13831-31-7[1][7][8][9] |

| Molecular Formula | C₄H₅ClO₃[1][7][9][10] |

| Molecular Weight | 136.53 g/mol [6][7][9][10] |

| InChIKey | HZDNNJABYXNPPV-UHFFFAOYSA-N[4][6][9][10] |

| Canonical SMILES | CC(=O)OCC(=O)Cl[4][10] |

Table 2: Physical and Chemical Properties

| Property | Value |

|---|---|

| Appearance | Colorless to light yellow liquid[1][4][5][6] |

| Boiling Point | 55 °C / 12 mmHg[6]; 65 °C / 30 mbar[7] |

| Density | 1.27 g/mL at 25 °C[1][6] |

| Refractive Index (n²⁰/D) | 1.4255 - 1.428[4][6] |

| Flash Point | 71 °C (160 °F) - closed cup[6][8] |

| Water Solubility | Reacts violently[6][9] |

Caption: Chemical Structure of this compound.

Spectroscopic Data

Spectroscopic analysis is critical for the verification of the structure and purity of this compound. While detailed spectra are proprietary, data is available from commercial suppliers.[9]

Table 3: Spectroscopic Data Summary

| Technique | Description |

|---|---|

| ¹H NMR | Spectra are available and would be expected to show a singlet for the acetyl methyl protons (CH₃) and a singlet for the methylene protons (-CH₂-). |

| ¹³C NMR | Spectra are available and would show distinct signals for the methyl carbon, the two carbonyl carbons (ester and acyl chloride), and the methylene carbon.[9] |

| Infrared (IR) | The IR spectrum will prominently feature two strong carbonyl (C=O) stretching bands: one for the ester group (approx. 1750-1735 cm⁻¹) and one for the acyl chloride group (approx. 1800 cm⁻¹). |

Synthesis and Purification

The synthesis of this compound is primarily achieved through the chlorination of a carboxylic acid precursor. Two common methods are detailed below.

Experimental Protocol: Synthesis via Thionyl Chloride

This established method involves a two-step process starting from anhydrous hydroxyacetic acid.[7]

-

Acetylation: To 76 g (1 mol) of anhydrous hydroxyacetic acid, add 141 g (1.7 mol) of acetyl chloride dropwise at a temperature of 20-30°C. A vigorous evolution of hydrogen chloride will be observed.

-

Heating: Heat the mixture to 90-100°C for 3 hours.

-

Removal of Excess Reagent: Distill off the excess acetyl chloride. The residue is acetoxyacetic acid.

-

Chlorination: Warm the residue to 30°C and add 174 g (1.42 mol) of thionyl chloride dropwise.

-

Reflux: Heat the reaction mixture to boiling and maintain for 3 hours.

-

Purification: The final product is isolated by vacuum distillation, collecting the fraction at 65°C/30 mbar. The typical yield is around 70% (96 g).[7]

Caption: Synthesis Workflow (Thionyl Chloride Method).

Experimental Protocol: Synthesis via Bis(trichloromethyl) Carbonate

This alternative method avoids the use of thionyl chloride and is reported to have a high yield.[3]

-

Reaction Setup: In a suitable reactor, combine acetoxyacetic acid, an organic solvent (e.g., chlorobenzene, 1-3 times the mass of the acid), and an organic amine catalyst (e.g., 1,3-dimethyl-2-imidazolidinone).

-

Reagent Addition: Add bis(trichloromethyl) carbonate. The preferred molar ratio of acetoxyacetic acid to bis(trichloromethyl) carbonate to catalyst is 1:0.34-1.0:0.01-0.20.[3]

-

Reaction: Heat the mixture to 60-80°C and maintain for 3-8 hours.

-

Solvent Removal: Evaporate the solvent under normal pressure.

-

Purification: Purify the residue by vacuum distillation, collecting the fraction at 55-56°C and a vacuum of 1.6 kPa.[3]

Chemical Reactivity and Applications

The utility of this compound stems from its two distinct reactive sites.[2] The acyl chloride is a highly reactive electrophile, while the ester group can be hydrolyzed under different conditions.

Nucleophilic Acyl Substitution

The acyl chloride group readily undergoes nucleophilic acyl substitution with a variety of nucleophiles.[2]

-

Reaction with Alcohols: Forms the corresponding esters.[1][2]

-

Reaction with Amines: Acts as an effective acylating agent to produce amides.[1][2]

Caption: General Reaction: Nucleophilic Acyl Substitution.

Applications in Synthesis

This compound is a key intermediate in the production of high-value chemicals.

-

Pharmaceuticals: It is used in the synthesis of the anti-tumor drug paclitaxel, certain opioid antagonists, and anti-cancer agents.[2][3] It is also an intermediate for the drug roxatidine.[11]

-

Agrochemicals: It plays a role in the formulation of herbicides such as fenacetate.[1][3]

-

Specialty Chemicals: It is employed in [2+2] cycloaddition reactions with imines to form β-lactams and is used to prepare fluorescent probes for potential tumor imaging.[2]

Safety and Handling

This compound is a corrosive and hazardous material that requires strict safety protocols. It reacts violently with water and is a lachrymator.[6][9][12]

Table 4: Hazard Identification and Classification

| Hazard Type | Code | Description |

|---|---|---|

| GHS Signal Word | - | Danger [8][9] |

| Skin Corrosion | H314 | Causes severe skin burns and eye damage[8][9] |

| Target Organ Toxicity | H335 | May cause respiratory irritation[8][9] |

| EU Supplemental | EUH014 | Reacts violently with water[8] |

Table 5: Handling and Storage Recommendations

| Parameter | Recommendation |

|---|---|

| Ventilation | Handle only in a closed system or with appropriate exhaust ventilation.[13] |

| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and chemical safety goggles or a faceshield. Use a NIOSH/MSHA approved respirator if exposure limits may be exceeded.[8][13] |

| Incompatible Materials | Water, strong oxidizing agents, strong bases, alcohols.[12][13] |

| Storage Conditions | Keep containers tightly closed in a dry, cool, and well-ventilated place.[12][13] Store away from heat, sparks, and open flames.[13] A storage temperature of 2-8°C is recommended.[1] |

| First Aid (Eyes) | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes and seek immediate medical attention.[12][13] |

| First Aid (Skin) | Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek immediate medical attention.[12][13] |

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 13831-31-7 | Benchchem [benchchem.com]

- 3. Page loading... [guidechem.com]

- 4. 370070050 [thermofisher.com]

- 5. CAS 13831-31-7: 2-(Acetyloxy)acetyl chloride | CymitQuimica [cymitquimica.com]

- 6. This compound | 13831-31-7 [chemicalbook.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. 乙酰氧基乙酰氯 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 9. This compound | C4H5ClO3 | CID 26297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 11. CN1611480A - Acetoxy acetyl chloride puritying method - Google Patents [patents.google.com]

- 12. fishersci.co.uk [fishersci.co.uk]

- 13. fishersci.com [fishersci.com]

The Versatility of Acetoxyacetyl Chloride in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Acetoxyacetyl chloride, a bifunctional reagent featuring a reactive acyl chloride and an acetoxy group, has emerged as a valuable and versatile building block in organic synthesis. Its unique structure allows for the strategic introduction of the acetoxyacetyl moiety or its derivatives into a wide range of molecules, making it a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. This technical guide provides an in-depth overview of the core applications of this compound, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams to support researchers in their synthetic endeavors.

Core Applications in Organic Synthesis

This compound's utility stems from the high electrophilicity of its acyl chloride group, making it an excellent acylating agent for various nucleophiles, including amines, alcohols, and carbanions. The acetoxy group can either be retained in the final product or be hydrolyzed to reveal a hydroxyl group for further functionalization.

Synthesis of β-Lactams via [2+2] Cycloaddition

The Staudinger synthesis, a [2+2] cycloaddition between a ketene (or ketene precursor) and an imine, is a cornerstone of β-lactam synthesis. This compound serves as a precursor to acetoxyketene, which readily reacts with imines to form the corresponding β-lactam ring, a core structural motif in many antibiotic drugs.[1]

The stereochemical outcome of the Staudinger reaction using this compound can be influenced by reaction conditions, with both cis and trans isomers being accessible. For instance, the reaction of polyaromatic imines with this compound in the presence of triethylamine at low temperatures has been shown to produce exclusively trans-β-lactams in good yields.[1] Conversely, other studies have reported the formation of the cis isomer as the major product.[1]

Quantitative Data for Staudinger β-Lactam Synthesis:

| Imine Reactant | Base | Solvent | Temperature (°C) | Yield (%) | Diastereoselectivity (cis:trans) | Reference |

| Tricarbonyl chromium(0) 2-fluoro benzaldehyde and p-methoxyaniline derived imine | Et₃N | CH₂Cl₂ | 0 | 94 | >98:2 (cis) | [1] |

| N-(phenylmethylidene)isopropylamine | Diisopropylethylamine | Acetonitrile | Not Specified | High | High (cis) | [2] |

| Polyaromatic imines | Triethylamine | Not Specified | -78 to rt | Good | Exclusively trans | [1] |

| Imine with N-phenylsulfenylimine | Not Specified | Not Specified | Not Specified | Not Specified | Pure trans | [1] |

Experimental Protocol: Synthesis of a cis-β-Lactam [1]

-

To a solution of the imine (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere, add triethylamine (Et₃N) (1.2 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.1 eq) in anhydrous CH₂Cl₂ to the stirred solution.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Extract the product with CH₂Cl₂, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure and purify the crude product by column chromatography to yield the desired β-lactam.

Reaction Workflow:

Synthesis of Roxatidine Acetate Hydrochloride

This compound is a key reagent in the synthesis of Roxatidine Acetate Hydrochloride, a histamine H₂ receptor antagonist used for the treatment of gastric ulcers.[3][4] The synthesis involves the acylation of the primary amine of the roxatidine precursor, N-[3-(3-(1-piperidinylmethyl)phenoxy)propyl]amine, with this compound.

Quantitative Data for Roxatidine Synthesis:

| Amine Precursor | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Reference |

| N-[3-(3-aminopropoxy)-benzyl]piperidine | Dichloromethane | -5 to 5 | 92.1 | 99.86 | [3] |

| 3-[3-(1-piperidinylmethyl)phenoxy]propylamine | Not Specified | -10 to 10, then 20 to 30 | Not Specified | Not Specified | [4] |

Experimental Protocol: Synthesis of Roxatidine Acetate Hydrochloride [3]

-

In a reaction vessel under a nitrogen atmosphere, dissolve refined N-[3-(3-aminopropoxy)-benzyl]piperidine (40.0 g) in dichloromethane (200.0 g).

-

Prepare a solution of this compound (22.0 g) in dichloromethane (40.0 g) in a constant pressure dropping funnel.

-

Cool the reaction vessel to a temperature between -5 °C and 5 °C.

-

Slowly add the this compound solution from the dropping funnel to the reaction vessel while maintaining the temperature.

-

After the addition is complete, stir the reaction mixture for 1 hour.

-

Add ethyl acetate (200.0 g) to the reaction mixture and continue stirring for 1 hour to induce crystallization.

-

Filter the resulting solid and wash the filter cake with ethyl acetate (80.0 g).

-

Dry the white solid under vacuum to obtain roxatidine acetate hydrochloride (57.0 g).

Reaction Mechanism: Acylation of an Amine

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group and forming the amide bond.

Formation of Esters and Other Derivatives

Similar to its reaction with amines, this compound readily reacts with alcohols to form the corresponding esters. This reaction is also a nucleophilic acyl substitution. The versatility of this compound extends to its use in the synthesis of other derivatives, such as glycolylhydroxamic acids, by reacting with the appropriate nucleophiles.

Conclusion

This compound is a highly effective and versatile reagent in organic synthesis, with significant applications in the construction of complex molecules, particularly in the pharmaceutical industry. Its ability to act as a potent acylating agent and a precursor to reactive ketenes makes it an invaluable tool for synthetic chemists. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate its broader application and inspire the development of novel synthetic methodologies. Researchers are encouraged to consider the reaction conditions carefully to control stereoselectivity and optimize yields for their specific applications.

References

- 1. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Staudinger β-lactam synthesis via continuous flow chemistry [biblio.ugent.be]

- 3. CN114195739A - High-purity roxatidine acetate hydrochloride, intermediate thereof and preparation methods thereof - Google Patents [patents.google.com]

- 4. WO2019075976A1 - Method for preparing roxatidineacetatehydrochloride and intermediate thereof - Google Patents [patents.google.com]

The Genesis of a Core Synthetic Building Block: A Technical Guide to Acetoxyacetyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetoxyacetyl chloride (C₄H₅ClO₃), a colorless to pale yellow fuming liquid, is a highly reactive acyl chloride that has become an indispensable tool in modern organic synthesis.[1] Its bifunctional nature, possessing both a reactive acyl chloride and an acetoxy group, allows for the strategic introduction of the acetoxyacetyl moiety into a wide range of molecules. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and key applications of this compound, with a focus on its role in pharmaceutical development.

Historical Context: An Offshoot of Acyl Chloride Chemistry

The precise date and discoverer of this compound are not well-documented in historical chemical literature. Its emergence is intrinsically linked to the broader development of acyl chloride chemistry in the mid-19th century. The pioneering work of French chemist Charles Gerhardt, who first prepared acetyl chloride in 1852 by reacting potassium acetate with phosphoryl chloride, laid the foundation for the synthesis of a vast array of acyl chlorides.[1] Following Gerhardt's discovery, chemists began to explore various methods for synthesizing these valuable reagents from carboxylic acids using chlorinating agents such as phosphorus trichloride, phosphorus pentachloride, and thionyl chloride.[1] It is within this context of expanding synthetic methodology that this compound was likely first synthesized and characterized, becoming a commercially available and widely used reagent over time.

Physicochemical and Spectral Data

A summary of the key quantitative data for this compound is presented in Table 1 for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₅ClO₃ | [2] |

| Molecular Weight | 136.53 g/mol | [2] |

| CAS Number | 13831-31-7 | [2] |

| Appearance | Colorless to pale yellow transparent fuming liquid | [1] |

| Boiling Point | 55 °C at 12 mmHg | [3] |

| Density | 1.27 g/mL at 25 °C | [3] |

| Refractive Index (n²⁰/D) | 1.428 | [3] |

Key Synthetic Routes and Experimental Protocols

The most common and established method for the synthesis of this compound is the chlorination of acetoxyacetic acid. Several chlorinating agents can be employed, with thionyl chloride being one of the most frequently used.

Experimental Protocol: Synthesis via Chlorination with Thionyl Chloride

This protocol is based on a general and widely cited method for the synthesis of this compound.

Materials:

-

Acetoxyacetic acid

-

Thionyl chloride (SOCl₂)

-

Inert solvent (e.g., chloroform or tetrahydrofuran)[4]

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a measured amount of acetoxyacetic acid (e.g., 118g, 1 mol) is mixed with an excess of thionyl chloride (e.g., 120ml, 1.65 mol).[4]

-

The mixture is stirred and heated to reflux for a period of 2-3 hours. The reaction progress can be monitored by the cessation of hydrogen chloride gas evolution.[4]

-

After the reaction is complete, the excess thionyl chloride and any acetyl chloride byproduct are removed by distillation under atmospheric pressure.[4]

-

An inert solvent with a boiling point between 50 °C and 150 °C, such as chloroform (100ml) or tetrahydrofuran (100ml), is added to the crude product.[4]

-

The mixture is then distilled again at atmospheric pressure until the added solvent is removed. This step helps to azeotropically remove any remaining impurities.[4]

-

The final product, this compound, is obtained by vacuum distillation, collecting the fraction at 53-56 °C / 12 mmHg.[4]

Yield:

-

Using chloroform as the inert solvent, a yield of approximately 72% can be expected.[4]

-

Using tetrahydrofuran as the inert solvent, a yield of approximately 73% can be achieved.[4]

A schematic of this synthesis workflow is provided below:

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its ability to introduce the acetoxyacetyl group is particularly valuable in modifying the structure and properties of drug candidates.

Synthesis of Roxatidine

Roxatidine is a histamine H₂ receptor antagonist used for the treatment of peptic ulcers. The synthesis of Roxatidine acetate hydrochloride involves the acylation of an amine intermediate with this compound.

The logical relationship for this synthesis is depicted in the following diagram:

Synthesis of β-Lactams

This compound is also a key reagent in the Staudinger synthesis of β-lactams, which are core structural motifs in many antibiotic drugs. This [2+2] cycloaddition reaction occurs between a ketene (generated in situ from this compound) and an imine.

An experimental workflow for a generic β-lactam synthesis is outlined below:

Conclusion

While the specific historical origins of this compound may not be pinpointed to a single discovery, its development and utility are a clear testament to the advancement of organic synthesis. As a versatile and reactive intermediate, it continues to play a critical role in the synthesis of a wide array of valuable compounds, particularly in the pharmaceutical industry. The detailed protocols and data presented in this guide are intended to support researchers and scientists in leveraging the full potential of this important synthetic building block.

References

Unveiling the Reactivity of Acetoxyacetyl Chloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetoxyacetyl chloride is a bifunctional reagent of significant interest in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its dual reactivity, stemming from the presence of a highly reactive acyl chloride and an acetoxy group, allows for its versatile application as a key intermediate in the synthesis of complex molecules, including β-lactams and glycolylhydroxamic acids. This technical guide provides an in-depth analysis of the reactivity profile of this compound, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations to facilitate its effective utilization in research and development.

Core Reactivity Profile

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon in the acyl chloride functional group. This makes it highly susceptible to nucleophilic attack, primarily proceeding through a nucleophilic acyl substitution mechanism. This reactivity is foundational to its role as a building block in organic synthesis.[1] The presence of the acetoxy group can also influence the reaction pathways and allows for subsequent chemical modifications.[1]

Nucleophilic Acyl Substitution

This compound readily reacts with a wide range of nucleophiles, including alcohols, amines, and water, to form corresponding esters, amides, and carboxylic acids.[1] The general mechanism involves the addition of the nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, which then collapses to eliminate the chloride ion, a good leaving group.

dot

Caption: General mechanism of nucleophilic acyl substitution of this compound.

The reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrogen chloride byproduct that is formed.[1]

Quantitative Reactivity Data

Precise kinetic data for this compound is not extensively available in the public domain. However, its reactivity can be inferred from studies on analogous acyl chlorides, such as acetyl chloride and chloroacetyl chloride. The following tables summarize representative reaction yields and relevant spectroscopic data.

Reaction Yields with Various Nucleophiles

The following table presents typical yields for the acylation of various nucleophiles with acyl chlorides, providing an estimate of the expected efficiency of this compound in similar transformations.

| Nucleophile | Acyl Chloride | Product | Yield (%) | Reference |

| Aniline | Chloroacetyl chloride | N-Phenyl-2-chloroacetamide | High | [1] |

| p-Aminophenol | Chloroacetyl chloride | N-(4-Hydroxyphenyl)-2-chloroacetamide | High | [1] |

| Benzylamine | Chloroacetyl chloride | N-Benzyl-2-chloroacetamide | ~70-78 | [1] |

| Ethanol | Acetyl chloride | Ethyl acetate | - | [2] |

| Phenol | Acetyl chloride | Phenyl acetate | High | [3][4] |

Spectroscopic Data

The following tables summarize key spectroscopic data for this compound, which are crucial for reaction monitoring and product characterization.

¹H NMR (Proton Nuclear Magnetic Resonance)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~4.9 | Singlet | -O-CH₂ -COCl |

| ~2.2 | Singlet | CH₃ -CO-O- |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) [1]

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | Acid Chloride C =O |

| ~168 | Ester C =O |

| ~65 | -O-C H₂-COCl |

| ~20 | C H₃-CO-O- |

IR (Infrared) Spectroscopy [1]

| Wavenumber (cm⁻¹) | Assignment |

| ~1810 | C=O stretch (Acid Chloride) |

| ~1735 | C=O stretch (Ester) |

| - | C-O stretch (Ester) |

| - | C-Cl stretch |

Mass Spectrometry (MS) [1]

| m/z (Mass-to-Charge Ratio) | Predicted Fragment Ion |

| 136/138 | [M]⁺ (Molecular Ion) |

| 101 | [M - Cl]⁺ |

| 43 | [CH₃CO]⁺ |

Key Synthetic Applications and Experimental Protocols

This compound is a valuable intermediate in the synthesis of several important classes of compounds.

Synthesis of β-Lactams

This compound is employed in the Staudinger [2+2] cycloaddition reaction with imines to construct the β-lactam ring, a core structural motif in many antibiotic drugs.[1]

dot

Caption: Workflow for the synthesis of β-lactams using this compound.

Experimental Protocol: Microwave-Assisted Synthesis of trans-β-Lactams

This protocol describes a rapid, one-pot synthesis of trans-β-lactams under microwave irradiation.

-

Materials:

-

Benzaldehyde (1 mmol)

-

p-Anisidine (1 mmol)

-

Clay (e.g., Montmorillonite K-10, catalytic amount)

-

N-methylmorpholine (NMM) (1.2 mmol)

-

This compound (1.1 mmol)

-

Chlorobenzene (5 mL)

-

Microwave-safe reaction vessel

-

-

Procedure:

-

In a microwave-safe reaction vessel, combine benzaldehyde, p-anisidine, and a catalytic amount of clay.

-

To this mixture, add N-methylmorpholine, this compound, and chlorobenzene.

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the reaction mixture for 2 minutes at a temperature of 95-100°C.

-

After the reaction is complete, cool the vessel to room temperature.

-

The reaction mixture can then be purified by column chromatography on silica gel to isolate the trans-β-lactam product.

-

Synthesis of Glycolylhydroxamic Acids

This compound is a key reagent in an efficient, two-step synthesis of glycolylhydroxamic acids.[1]

dot

Caption: Two-step synthesis of glycolylhydroxamic acids.

Experimental Protocol: Synthesis of N-glycolylhydroxamic acids

This two-step method involves the acylation of arylhydroxylamines followed by saponification.

-

Step 1: Acylation of Arylhydroxylamine

-

Dissolve the arylhydroxylamine in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

-

Add a non-nucleophilic base (e.g., triethylamine, pyridine) to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add this compound to the stirred solution.

-

Allow the reaction to proceed to completion, monitoring by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the crude N-acyloxy intermediate.

-

-

Step 2: Saponification

-

Dissolve the crude intermediate from Step 1 in a suitable solvent mixture (e.g., methanol/water).

-

Add a base (e.g., sodium hydroxide, potassium carbonate) to effect the saponification of the ester.

-

Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

-

Acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the glycolylhydroxamic acid product.

-

The product can be collected by filtration, washed with cold water, and dried.

-

Safety and Handling

This compound is a corrosive and moisture-sensitive liquid.[5] It is a lachrymator and can cause severe skin burns and eye damage.[5] It may also cause respiratory irritation.[5] Therefore, it is imperative to handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Store in a cool, dry place away from water and other nucleophiles.

Conclusion

This compound is a potent and versatile bifunctional reagent with a well-defined reactivity profile centered around nucleophilic acyl substitution. Its utility in the synthesis of valuable molecular scaffolds, such as β-lactams and glycolylhydroxamic acids, underscores its importance in modern organic synthesis and drug discovery. The experimental protocols and data presented in this guide are intended to provide a solid foundation for researchers to effectively and safely utilize this compound in their synthetic endeavors. Further investigation into the specific kinetics of its reactions with a broader range of nucleophiles would be a valuable addition to the field.

References

- 1. This compound | 13831-31-7 | Benchchem [benchchem.com]

- 2. Ethanol reacts with acetyl chloride to form A Acetic class 11 chemistry CBSE [vedantu.com]

- 3. revroum.lew.ro [revroum.lew.ro]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. This compound | C4H5ClO3 | CID 26297 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Acetoxyacetyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the highly reactive acylating agent, acetoxyacetyl chloride (CAS No. 13831-31-7). The information presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, is intended to support research and development activities in organic synthesis, medicinal chemistry, and materials science.

Molecular Structure and Spectroscopic Overview

This compound (C₄H₅ClO₃) is a bifunctional molecule containing both an acyl chloride and an ester functional group. This unique structure gives rise to characteristic spectroscopic signatures that are invaluable for its identification and characterization. The following sections detail the experimental data and protocols for its analysis using NMR, IR, and MS techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide distinct signals corresponding to the different chemical environments of the protons and carbon atoms.

Data Presentation

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~4.9 | Singlet | -O-CH₂ -C(O)Cl |

| ~2.2 | Singlet | CH₃ -C(O)-O- |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~170 | -O-CH₂-C(O)Cl |

| ~168 | CH₃-C(O)- O- |

| ~65 | -O-CH₂ -C(O)Cl |

| ~20 | CH₃ -C(O)-O- |

Note: The chemical shifts presented are based on predicted values and are consistent with the known effects of adjacent functional groups. Experimental data is available through commercial suppliers such as Sigma-Aldrich (Product Number 302368)[1][2][3][4][5].

Experimental Protocol: NMR Spectroscopy

A general protocol for obtaining NMR spectra of this compound is as follows:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. This compound is highly moisture-sensitive, so all glassware should be thoroughly dried, and the solvent should be anhydrous.

-

Instrumentation: Acquire the spectra on a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-10 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Integrate the signals to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

-

Employ proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio.

-

A larger number of scans is typically required for ¹³C NMR compared to ¹H NMR.

-

-

Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is dominated by the stretching vibrations of its two carbonyl groups.

Data Presentation

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1800 | Strong | C=O stretch (Acyl Chloride) |

| ~1750 | Strong | C=O stretch (Ester) |

| 1200-1300 | Strong | C-O stretch (Ester) |

Note: The presence of two distinct carbonyl peaks is a key feature of the IR spectrum of this compound. The acyl chloride carbonyl absorbs at a higher wavenumber due to the electron-withdrawing effect of the chlorine atom. Experimental FTIR spectra are available from sources such as Sigma-Aldrich[1].

Experimental Protocol: IR Spectroscopy

A typical procedure for obtaining an FTIR spectrum of liquid this compound is as follows:

-

Technique: Attenuated Total Reflectance (ATR) or neat liquid film on a salt plate (e.g., NaCl or KBr). Given the reactivity of this compound, ATR is often preferred as it requires minimal sample preparation.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Application:

-

ATR: Apply a small drop of the liquid directly onto the ATR crystal.

-

Neat: Place a drop of the liquid between two salt plates to create a thin film.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Acquire a sufficient number of scans to achieve a high-quality spectrum.

-

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. Due to its high reactivity, derivatization may be employed for analysis by techniques like Gas Chromatography-Mass Spectrometry (GC-MS).

Data Presentation

Table 4: Predicted Mass Spectrometry Fragmentation of this compound

| m/z | Proposed Fragment Ion |

| 136/138 | [M]⁺ (Molecular ion peak, showing isotopic pattern for Chlorine) |

| 101 | [M - Cl]⁺ |

| 79/81 | [CH₂C(O)Cl]⁺ |

| 43 | [CH₃CO]⁺ (Base peak) |

Note: The predicted fragmentation pattern is based on the expected cleavage of the labile bonds in the molecule. The presence of chlorine results in a characteristic M/M+2 isotopic pattern for chlorine-containing fragments.

Experimental Protocol: Mass Spectrometry

A general protocol for the analysis of this compound by GC-MS is outlined below:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane). Due to its reactivity, direct injection into a GC-MS system may lead to degradation. Derivatization to a more stable compound, for example, by reaction with an alcohol to form the corresponding ester, may be necessary for robust analysis.

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

Gas Chromatography (GC) Conditions:

-

Column: A non-polar or medium-polarity capillary column is typically used.

-

Injector: Use a split/splitless injector, with the temperature set to ensure volatilization without decomposition.

-

Oven Program: A temperature ramp program is used to separate the components of the sample.

-

Carrier Gas: Helium is commonly used as the carrier gas.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) is typically used for GC-MS.

-

Mass Analyzer: A quadrupole or ion trap mass analyzer is common.

-

Scan Range: Set the mass scan range to cover the expected m/z values of the molecular ion and fragment ions.

-

-

Data Analysis: The resulting chromatogram will show the retention time of the analyte, and the mass spectrum at that retention time will provide the fragmentation pattern for identification.

Logical Relationship of Spectroscopic Techniques

The following diagram illustrates how the different spectroscopic techniques provide complementary information for the structural elucidation of this compound.

References

An In-depth Technical Guide to the Thermochemical Properties of Acetoxyacetyl Chloride

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide addresses the thermochemical properties of Acetoxyacetyl chloride (CAS No. 13831-31-7). Recognizing the current gap in publicly available experimental thermochemical data for this compound, this document provides a comprehensive overview of its known physical properties, synthesis, and reactivity, alongside a detailed protocol for determining its thermochemical properties using high-accuracy computational chemistry methods.

Introduction to this compound

This compound, with the chemical formula C₄H₅ClO₃, is a reactive acyl chloride that serves as a crucial intermediate in a variety of organic syntheses.[1] Its bifunctional nature, possessing both a highly electrophilic acyl chloride group and an acetoxy moiety, allows for the selective introduction of different chemical functionalities into a target molecule.[1] This versatility makes it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1][2] Notably, it is used in the synthesis of β-lactams, a core structural motif in many antibiotics, and in the preparation of glycolylhydroxamic acids.[1]

Available Physical and Chemical Properties

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 13831-31-7 | [2] |

| Molecular Formula | C₄H₅ClO₃ | [3] |

| Molecular Weight | 136.53 g/mol | [2][3] |

| Appearance | Colorless to pale yellow transparent fuming liquid | [2] |

| Boiling Point | 55 °C at 12 mmHg | [4] |

| Density | 1.27 g/mL at 25 °C | [4] |

| Refractive Index (n20/D) | 1.428 | [4] |

| Flash Point | 71 °C (159.8 °F) - closed cup | |

| Reactivity | Reacts violently with water | [4] |

Synthesis and Reactivity

Synthesis of this compound

The most established method for synthesizing this compound is through the chlorination of acetoxyacetic acid.[1] Common chlorinating agents for this transformation include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus trichloride (PCl₃).[1] The reaction with thionyl chloride is often heated, while the reaction with oxalyl chloride is typically performed at low temperatures (0–5°C) under anhydrous conditions to manage its exothermicity.[1]

Another synthetic route involves the reaction of glycolic acid with acetyl chloride to first form acetoxyacetic acid, which is then chlorinated.[3][5]

Caption: Common synthetic routes to this compound.

Reactivity Profile

As a derivative of a carboxylic acid, this compound readily undergoes nucleophilic acyl substitution.[1] The highly electrophilic carbonyl carbon is susceptible to attack by various nucleophiles, leading to the displacement of the chloride ion.[2]

Key reactions include:

-

Reaction with Alcohols: Forms the corresponding esters. This reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrogen chloride byproduct.[1]

-

Reaction with Amines: Leads to the formation of amides.[1]

-

Hydrolysis: Reacts violently with water to produce acetic acid and hydrogen chloride.[2]

Caption: Nucleophilic acyl substitution reactions of this compound.

Determination of Thermochemical Properties: A Computational Approach

Due to the absence of experimental thermochemical data for this compound, a robust and reliable alternative is the use of high-level ab initio computational methods. The Gaussian-4 (G4) theory is a state-of-the-art composite quantum chemistry method designed for the accurate calculation of thermochemical properties such as enthalpies of formation, Gibbs free energies of formation, entropies, and heat capacities.[6][7][8]

Proposed Computational Protocol: Gaussian-4 (G4) Theory

The G4 theory involves a series of calculations that systematically approximate the exact solution of the non-relativistic Schrödinger equation for a given molecule.[7][8] The protocol is as follows:

-

Geometry Optimization: The molecular geometry of this compound is optimized using the B3LYP density functional theory (DFT) method with the 6-31G(2df,p) basis set.[7][8] This provides a reliable equilibrium structure.

-

Vibrational Frequency Calculation: At the optimized geometry, vibrational frequencies are calculated at the same B3LYP/6-31G(2df,p) level of theory. These frequencies are used to determine the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and entropy.[7][9]

-

Single-Point Energy Calculations: A series of single-point energy calculations are performed at higher levels of theory and with larger basis sets on the B3LYP-optimized geometry. These include:

-

Higher-Level Corrections (HLC): The individual energy components are combined, and empirical higher-level corrections are added to account for remaining basis set and correlation effects.[7][8]

-

Calculation of Thermochemical Properties: The final G4 energy, combined with the ZPVE and thermal corrections from the frequency calculation, is used to determine the standard enthalpy of formation (ΔfH°), standard Gibbs free energy of formation (ΔfG°), standard entropy (S°), and heat capacity (Cv).

Caption: Workflow for the G4 computational protocol.

Prospective Experimental Determination of Enthalpy of Formation

For future experimental validation, the standard enthalpy of formation of liquid this compound could be determined using combustion calorimetry.[10][11]

Experimental Protocol: Moving-Bomb Combustion Calorimetry

-

Sample Preparation: A known mass of high-purity this compound is encapsulated in a sample holder (e.g., a polyester bag) of known mass and heat of combustion.

-

Calorimeter Setup: The sample is placed in a platinum crucible inside a combustion bomb. A known quantity of water and often a reducing agent (like arsenious oxide solution) are added to the bomb to ensure a well-defined final state for the chlorine-containing products. The bomb is then pressurized with high-purity oxygen.

-

Combustion: The bomb is placed in a calorimeter with a precisely known quantity of water. The sample is ignited, and the temperature change of the water is monitored with high precision.

-

Analysis: The energy of combustion is calculated from the temperature rise and the heat capacity of the calorimeter system.[12][13]

-

Corrections: Corrections are applied for the ignition energy, the heat of combustion of the sample holder, and the formation of nitric acid from residual nitrogen in the bomb.

-

Enthalpy of Formation Calculation: The standard enthalpy of combustion is determined from the corrected energy of combustion. The standard enthalpy of formation is then calculated using Hess's Law, with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and HCl(aq)).

Conclusion

This compound is a valuable and reactive intermediate in organic synthesis. While there is a notable absence of publicly available experimental thermochemical data, this guide has summarized its known physical properties and reactivity. Furthermore, a detailed computational protocol using Gaussian-4 theory has been presented as a reliable method for obtaining the necessary thermochemical data, which is crucial for process safety assessments, reaction optimization, and the development of thermodynamic models. The prospective experimental protocol for combustion calorimetry provides a pathway for future validation of the computationally derived values.

References

- 1. This compound | 13831-31-7 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. This compound | 13831-31-7 [chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. [PDF] Gaussian-4 theory. | Semantic Scholar [semanticscholar.org]

- 7. pubs.aip.org [pubs.aip.org]

- 8. lab409chem.ccu.edu.tw [lab409chem.ccu.edu.tw]

- 9. Group of Prof. Hendrik Zipse | G4 theory - improving on G3X [zipse.cup.uni-muenchen.de]

- 10. scribd.com [scribd.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Experimental methods for determining enthalpy changes treatment of results bomb calorimeter sources of error graphical analysis Doc Brown's advanced level chemistry revision notes [docbrown.info]

- 13. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Solubility of Acetoxyacetyl Chloride in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: Acetoxyacetyl chloride (CAS 13831-31-7) is a highly reactive acyl chloride utilized as a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. Its utility is intrinsically linked to its solubility and behavior in various organic solvents. This guide provides a comprehensive overview of the solubility of this compound in common organic solvents, with a critical focus on its reactivity, which often complicates simple solubility measurements. Due to the absence of precise quantitative solubility data in publicly available literature, this document emphasizes qualitative solubility, predicted behavior based on physicochemical properties, and detailed experimental protocols for safely assessing solubility while accounting for potential reactions.

Overview of this compound's Physicochemical Properties

This compound is a colorless to pale yellow liquid that is highly sensitive to moisture.[1] Its high reactivity stems from the electrophilic carbonyl carbon of the acyl chloride group, making it an excellent acetylating agent but also prone to reaction with nucleophilic solvents.[2][3][4] It reacts violently with water to produce acetic acid and hydrogen chloride.[1][5] This inherent reactivity is a crucial consideration when selecting an appropriate solvent for any application.

Qualitative Solubility of this compound

Table 1: Qualitative Solubility and Reactivity of this compound in Common Organic Solvents

| Solvent | Chemical Class | Polarity (Relative to Water=1) | Predicted Solubility | Potential for Reaction |

| Dichloromethane (DCM) | Chlorinated Hydrocarbon | 0.309 | Soluble[6] | Low |

| Diethyl Ether | Ether | 0.117 | Soluble[6] | Low |

| Tetrahydrofuran (THF) | Ether | 0.207 | Likely Soluble | Low to Moderate |

| Ethyl Acetate | Ester | 0.228 | Likely Soluble | Low |

| Acetonitrile | Nitrile | 0.460 | Likely Soluble | Low to Moderate |

| N,N-Dimethylformamide (DMF) | Amide | 0.386 | Soluble, but likely reactive | High |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 0.444 | Soluble, but likely reactive | High (Potentially Violent) |

Disclaimer: The information in this table is based on general chemical principles and available qualitative data. "Likely Soluble" indicates high expected solubility based on the "like dissolves like" principle for aprotic solvents. However, empirical verification is essential.

Solvent Reactivity Considerations

The primary challenge in determining and utilizing the solubility of this compound is its reactivity with certain solvents.

-

Aprotic, Non-nucleophilic Solvents (DCM, Diethyl Ether): These are the most suitable solvents for dissolving this compound without significant reaction. Dichloromethane is a common choice for reactions involving acyl chlorides.[6]

-

Ethers (THF): While generally good solvents for acyl chlorides, ethers can be cleaved by strong electrophiles under certain conditions, although this is not typically a major concern at room temperature.

-

Esters (Ethyl Acetate) and Nitriles (Acetonitrile): These are polar aprotic solvents and are expected to be good solvents. However, acetonitrile can participate in certain acid-catalyzed reactions.[7]

-

Amides (DMF) and Sulfoxides (DMSO): These solvents are highly polar and can dissolve a wide range of compounds. However, they are known to react with acyl chlorides. DMF can act as a catalyst in reactions involving acyl chlorides, but can also participate in side reactions.[8] DMSO is known to react violently and potentially explosively with acetyl chloride, a related compound.[9] Therefore, extreme caution is advised, and the use of DMSO and DMF as non-reactive solvents for this compound is strongly discouraged without a thorough risk assessment.

Experimental Protocol for Solubility Determination of a Reactive Acyl Chloride

Given the reactive nature of this compound, a standard equilibrium solubility protocol must be adapted to distinguish between true solubility and solvent consumption through reaction. This protocol requires careful execution and appropriate analytical techniques.

Objective: To determine the approximate solubility of this compound in a given aprotic solvent while monitoring for any potential reaction.

Materials:

-

This compound (high purity)

-

Anhydrous aprotic solvent (e.g., Dichloromethane)

-

Small, dry, glass vials with screw caps

-

Gas-tight syringes

-

Inert gas (Nitrogen or Argon)

-

Analytical balance

-

Temperature-controlled shaker or stirrer

-

Centrifuge

-

GC-MS or HPLC-MS system

Methodology:

-

Preparation (under inert atmosphere):

-

Dry all glassware in an oven at >100°C for several hours and cool under a stream of inert gas.

-

Prepare a series of vials. Into each vial, add a pre-weighed amount of the anhydrous solvent.

-

Create a saturated solution by adding an excess of this compound to a larger vial of the solvent. This is to determine the approximate range.

-

-

Equilibration:

-

To the series of vials with known amounts of solvent, add incrementally increasing amounts of this compound using a gas-tight syringe.

-

Seal the vials immediately under an inert atmosphere.

-

Place the vials in a temperature-controlled shaker (e.g., at 25°C) and agitate for a set period (e.g., 1-2 hours). Due to the high reactivity, long equilibration times used for stable solids are not advisable.[10][11]

-

-

Phase Separation:

-

After equilibration, visually inspect each vial for undissolved material.

-

For the vials that appear to have undissolved this compound, centrifuge at high speed to pellet the insoluble material.

-

-

Analysis (Crucial Step):

-

Carefully take an aliquot from the supernatant of the centrifuged samples.

-

Immediately quench the aliquot in a known volume of a suitable derivatizing agent (e.g., anhydrous methanol) to convert the reactive this compound into a stable methyl ester.

-

Analyze the derivatized sample using a calibrated GC-MS or HPLC-MS method to determine the concentration of the resulting ester. This concentration can be back-calculated to determine the concentration of this compound in the original solvent.

-

Simultaneously, analyze the supernatant for the presence of byproducts that would indicate a reaction between this compound and the solvent.

-

-

Data Interpretation:

-

The solubility is the maximum concentration of this compound determined in the vials where a solid phase was still present after equilibration.

-

If significant byproduct formation is detected, the solvent is not suitable for determining true solubility, as the compound is reacting rather than simply dissolving.

-

Visualization of Experimental and Logical Workflows

The following diagrams illustrate the decision-making process for solvent selection and the experimental workflow for determining the solubility of a reactive compound like this compound.

Caption: Logical Workflow for Solvent Selection.

Caption: Experimental Workflow for Solubility Assessment.

Conclusion

While precise quantitative data on the solubility of this compound in common organic solvents is scarce, a strong understanding of its chemical properties allows for informed solvent selection. It is soluble in many common aprotic organic solvents such as dichloromethane and diethyl ether. However, its high reactivity necessitates careful consideration, especially with nucleophilic solvents like DMF and DMSO, which should generally be avoided if a non-reactive solution is desired. For researchers requiring precise solubility data, the experimental protocol outlined in this guide provides a framework for obtaining reliable measurements while accounting for the compound's inherent instability. The emphasis on analytical verification to distinguish between dissolution and reaction is critical for accurate characterization.

References

- 1. This compound CAS#: 13831-31-7 [m.chemicalbook.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. This compound | 13831-31-7 [chemicalbook.com]

- 6. www1.udel.edu [www1.udel.edu]

- 7. "Kinetics and mechanism of reactions of acetyl and chloroacetyl chlorid" by Chang-bae Kim [huskiecommons.lib.niu.edu]

- 8. Acyl chloride - Wikipedia [en.wikipedia.org]

- 9. engineering.purdue.edu [engineering.purdue.edu]

- 10. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 11. who.int [who.int]

Acetoxyacetyl chloride safety and handling precautions

An In-depth Technical Guide to the Safety and Handling of Acetoxyacetyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in research and development environments. It is not a substitute for a formal Safety Data Sheet (SDS) and should be used in conjunction with the official SDS provided by the supplier, as well as institutional and regulatory safety protocols.

Executive Summary

This compound (CAS No. 13831-31-7) is a reactive chemical intermediate widely used in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1] Its utility is derived from its ability to introduce acetoxyacetyl groups into molecules. However, its reactivity also presents significant safety hazards. This guide provides a comprehensive overview of the known hazards, safety precautions, and handling procedures for this compound to ensure its safe use in a laboratory setting. The compound is classified as a combustible liquid that causes severe skin burns and eye damage, and it is sensitive to moisture.[2] Adherence to the safety protocols outlined herein is critical to mitigate risks of exposure and injury.

Hazard Identification and Classification

This compound is considered a hazardous chemical and is classified under the following categories:

-

Skin Corrosion/Irritation: Category 1B - Causes severe skin burns.[2][3]

-

Serious Eye Damage/Eye Irritation: Category 1 - Causes serious eye damage.[2][3]

-

Flammable Liquids: Category 4 - Combustible liquid.[2]

-